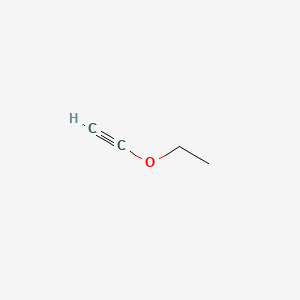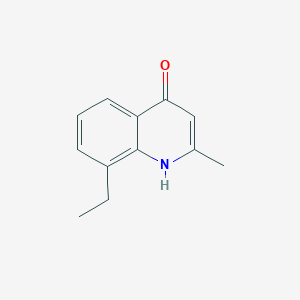
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an organic compound characterized by its unique structure, which includes a bromophenyl group and a sulfanylidene diazinane ring
Preparation Methods
The synthesis of 1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as:
1-(3-Bromophenyl)pyrrolidine: This compound also contains a bromophenyl group but has a different ring structure, leading to different chemical properties and applications .
1-(3-Bromophenyl)cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a diazinane ring, resulting in different reactivity and uses . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been studied extensively, and it continues to be a valuable compound in scientific research.
Properties
Molecular Formula |
C10H7BrN2O2S |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
InChI Key |
RTIYLLVUZSECDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)
![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)
